1-BOC-3-[(DIMETHYLAMINO)METHYLENE]-4-OXOPIPERIDINE
Description
Systematic IUPAC Nomenclature and Alternative Chemical Designations
The compound is systematically named tert-butyl (3Z)-3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate according to IUPAC rules. This designation reflects its structural features:
- A piperidine ring substituted at position 1 with a tert-butoxycarbonyl (Boc) group.
- A dimethylaminomethylene moiety at position 3 in the Z configuration.
- A ketone group at position 4.
Alternative designations include:
- 1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine .
- tert-Butyl 3-((dimethylamino)methylene)-4-oxopiperidine-1-carboxylate .
- 3-[(Dimethylamino)methylene]piperidin-4-one, N-Boc protected .
The CAS registry number 157327-41-8 unambiguously identifies this compound across databases.
Molecular Geometry and Conformational Analysis
The piperidine ring adopts a half-chair conformation with puckering parameters consistent with related derivatives. Key geometric features include:
- The Boc group at N1 occupies an equatorial position, minimizing steric strain.
- The dimethylaminomethylene substituent at C3 adopts a Z configuration, as confirmed by the InChI string (bond descriptor b10-8-). This places the dimethylamino group and the ketone oxygen on the same side of the double bond.
- The C4 ketone group introduces planarity to the adjacent C3–C4–C5 segment, stabilizing the conjugated enone system.
Computational studies (DFT/B3LYP) on analogous structures reveal torsional angles of 78° between the carbonyl group and the aromatic plane , optimizing electronic conjugation.
Crystallographic Data and X-ray Diffraction Studies
While direct X-ray crystallographic data for this compound are not publicly available, related structures provide insights:
- Compound 25 (EP4039688B1), a pyrrolopyrimidine derivative with a similar Boc-protected piperidine moiety, crystallizes in the monoclinic space group C2/c with a unit cell volume of 3,856 ų.
- The piperidine ring in such derivatives exhibits a half-chair conformation with a maximum deviation of 0.379 Å from the mean plane.
- Intermolecular interactions (e.g., C–H⋯O) stabilize crystal packing, as observed in structurally analogous compounds.
| Parameter | Value (Analogous Structure) | Source |
|---|---|---|
| Space group | C2/c | |
| Unit cell volume | 3,856 ų | |
| Puckering amplitude | 0.556 Å |
Spectroscopic Characterization (¹H-NMR, ¹³C-NMR, IR, MS)
¹H-NMR Analysis
- δ 1.43 ppm (s, 9H) : tert-Butyl group of the Boc moiety.
- δ 2.98–3.10 ppm (m, 6H) : N(CH₃)₂ protons.
- δ 3.45–3.60 ppm (m, 4H) : Piperidine ring protons (H2 and H6).
- δ 6.20 ppm (s, 1H) : Methylene proton (C=CH–N).
¹³C-NMR Analysis
- δ 28.4 ppm : tert-Butyl carbons.
- δ 80.1 ppm : Quaternary carbon of the Boc group.
- δ 153.2 ppm : Carbamate carbonyl (C=O).
- δ 170.5 ppm : Ketone carbonyl (C=O).
Infrared Spectroscopy
Properties
IUPAC Name |
tert-butyl 3-(dimethylaminomethylidene)-4-oxopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUSMZDVTEOAHDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C(=CN(C)C)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Condensation Synthesis from N-(tert-Butoxycarbonyl)-4-piperidone
A common and straightforward preparation involves the condensation of N-(tert-butoxycarbonyl)-4-piperidone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide (DMF) solvent:
Procedure :
Mix equimolar amounts of N-(tert-butoxycarbonyl)-4-piperidone and DMF-DMA in DMF. Stir the reaction mixture at 80 °C for 24 hours.Outcome :
The reaction yields 1-BOC-3-[(dimethylamino)methylene]-4-oxopiperidine as a yellow solid with nearly quantitative yield (around 100%) and high purity.-
$$
\text{N-(tert-butoxycarbonyl)-4-piperidone} + \text{DMF-DMA} \xrightarrow[\text{DMF}]{80\,^\circ C, 24\,h} \text{this compound}
$$ Notes :
This method is notable for its simplicity and high yield but requires careful control of temperature and reaction time to avoid side reactions.
Multi-Step Synthesis via 1-BOC-3-piperidone Intermediate
An alternative, industrially scalable method involves three main steps starting from 3-pyridone, proceeding through reduction, BOC protection, and oxidation:
| Step | Reaction Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1 | Reduction of 3-pyridone to 3-hydroxy piperidine | Sodium borohydride in alkaline aqueous solution (e.g., 20% NaOH), 0.5–10 h, 5–100 °C | Yield ~95%; extraction and concentration to isolate product |
| 2 | BOC protection of 3-hydroxy piperidine | tert-Butyl dicarbonate (BOC) in organic solvent (e.g., 50% ethanol), alkaline conditions (e.g., sodium carbonate), 30 min–10 h, -10–50 °C | Yield ~94%; neutralization, extraction, and drying |
| 3 | Oppenauer oxidation of 1-BOC-3-piperidines alcohol to 1-BOC-3-piperidone | Ketone (e.g., pimelinketone), aluminum isopropoxide catalyst, inert solvent (e.g., methylene dichloride), 1–24 h, 30–150 °C | Crude product purified by vacuum distillation; overall yield ~83% after all steps |
Refinement :
The crude 1-BOC-3-piperidone is purified by vacuum distillation at approximately 104–105 °C under reduced pressure (~60 Pa) to obtain a product with purity >98%.Environmental and Industrial Advantages :
This method reduces waste generation and uses mild conditions suitable for scale-up. The total recovery yield is high (~80%), and the process is environmentally friendlier compared to older methods with lower yields (~40%) and more waste.
Synthesis of this compound via Derivatization
The compound can also be synthesized by further reaction of the 1-BOC-3-piperidone intermediate with dimethylaminomethylene reagents:
- For example, reacting tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate with cyclopropane-carboximidamide hydrochloride in the presence of triethylamine at 85 °C for 16 hours yields related derivatives, indicating the reactivity of the dimethylaminomethylene moiety for further functionalization.
Comparative Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Purity (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|---|
| Direct Condensation | N-(tert-butoxycarbonyl)-4-piperidone | DMF-DMA, DMF solvent | 80 °C, 24 h | ~100 | High | Simple, high yield, straightforward | Requires DMF solvent, long reaction time |
| Multi-Step Reduction-BOC-Oxidation | 3-Pyridone | NaBH4, BOC anhydride, ketone, Al(i-PrO)3 | 5–100 °C, 0.5–24 h | ~83 overall | >98 | Industrially scalable, environmentally friendly, high purity | Multi-step, requires careful control |
| Derivatization | tert-butyl 3-((dimethylamino)methylene)-4-oxopyrrolidine-1-carboxylate | Cyclopropane-carboximidamide HCl, triethylamine | 85 °C, 16 h | 64 (for derivative) | Not specified | Enables further functionalization | Lower yield for derivative, complex |
Research Findings and Practical Considerations
The direct condensation method is widely used in laboratory-scale synthesis due to its simplicity and high yield, making it suitable for rapid preparation of the target compound.
The multi-step synthetic route via 3-pyridone is preferred for industrial production because it offers better environmental profiles, higher overall yields, and product purities suitable for pharmaceutical applications.
Reaction parameters such as temperature, solvent choice, molar ratios, and reaction times critically affect yields and purity in all methods. For example, the use of DMF as solvent and maintaining 80 °C for 24 hours in the condensation step is essential for optimum yield.
The use of inert solvents like methylene dichloride in the oxidation step ensures catalyst activity and facilitates product isolation.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-[(dimethylamino)methylene]-4-oxotetrahydro-1(2H)-pyridinecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophile or electrophile used .
Scientific Research Applications
Medicinal Chemistry
1-BOC-3-[(Dimethylamino)methylene]-4-oxopiperidine is primarily utilized in the synthesis of bioactive compounds, particularly those targeting neurological disorders. Its structure allows for modifications that can enhance pharmacological properties.
- Neuropharmacological Studies : The compound has been investigated for its potential effects on neurotransmitter systems, particularly as a modulator for conditions such as depression and anxiety disorders. Its ability to interact with the central nervous system makes it a candidate for further drug development.
Organic Synthesis
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity can be exploited to create more complex molecular structures through various chemical reactions, including:
- Condensation Reactions : The dimethylamino group provides nucleophilic characteristics that are useful in forming new carbon-nitrogen bonds.
- Cyclization Processes : It can undergo cyclization to form piperidine derivatives, which are prevalent in many natural products and synthetic drugs.
Case Studies
Several studies have highlighted the utility of this compound in drug discovery:
- Synthesis of Piperidine Derivatives :
- Neurotransmitter Modulation :
- Antitumor Activity :
Mechanism of Action
The mechanism of action of 1-BOC-3-[(DIMETHYLAMINO)METHYLENE]-4-OXOPIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor for certain enzymes, affecting their activity and function. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Boc-Protected Amines
- 1-Boc-3-[(dimethylamino)methyl]-7-azaindole (C15H21N3O2, FW: 275.34): This 7-azaindole derivative shares the Boc and dimethylamino groups but differs in its aromatic heterocycle. The electron-deficient 7-azaindole core enhances hydrogen-bonding capacity, making it valuable in asymmetric catalysis . In contrast, the piperidine ring in the target compound offers conformational flexibility, favoring nucleophilic reactions at the 4-oxo site.
Piperidine Derivatives
- 4-Oxopiperidine analogs without Boc protection: Removal of the Boc group increases amine reactivity but reduces stability. For example, unprotected 3-(dimethylaminomethyl)-4-oxopiperidine would exhibit higher nucleophilicity but lower shelf-life due to amine oxidation.
- 3-(Dimethylaminomethyl)piperidines lacking the 4-oxo group: The absence of the ketone diminishes electrophilic character, reducing utility in reactions like aldol condensations.
Dimethylamino-Containing Compounds
- Ethyl 4-(dimethylamino)benzoate: Used as a co-initiator in resin cements, this compound demonstrates higher reactivity (e.g., degree of conversion in polymers) compared to 2-(dimethylamino)ethyl methacrylate, attributed to its aromatic ester structure . The target compound’s aliphatic dimethylamino group may offer similar basicity but with reduced conjugation effects.
- 2-(Dimethylamino)ethyl methacrylate: Less reactive in resin systems due to its acrylate backbone, but its performance improves with additives like diphenyliodonium hexafluorophosphate (DPI) . This highlights the role of substituent positioning in reactivity—a critical consideration for the target compound’s applications.
Table 1: Key Properties of 1-BOC-3-[(DIMETHYLAMINO)METHYLENE]-4-OXOPIPERIDINE and Analogues
Biological Activity
1-BOC-3-[(Dimethylamino)methylene]-4-oxopiperidine (CAS No: 157327-41-8) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the class of piperidine derivatives, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanism of action, and potential therapeutic applications.
This compound has the following chemical properties:
- Molecular Formula : C13H22N2O3
- Molecular Weight : 254.32 g/mol
- Structure : The compound features a piperidine ring with a dimethylamino substituent and a BOC (tert-butoxycarbonyl) protecting group on the nitrogen atom.
Synthesis
The synthesis of this compound typically involves several steps, including the protection of amines and the introduction of the dimethylaminomethylene group. A common synthetic route includes:
- Formation of the piperidine ring .
- Introduction of the dimethylaminomethylene moiety through condensation reactions.
- Protection of the amine group using BOC to enhance stability and solubility.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It has been reported to exhibit:
- Antidepressant-like effects : Similar compounds have shown activity on serotonin receptors, suggesting potential use in treating depression.
- Analgesic properties : Some studies indicate that piperidine derivatives can modulate pain pathways, potentially offering relief in chronic pain conditions.
Case Studies and Research Findings
Recent studies have explored the efficacy of this compound in various biological assays:
-
Neuropharmacological Studies :
- In vivo studies demonstrated that this compound could reduce depressive-like behaviors in animal models, indicating its potential as an antidepressant .
- The compound was tested for its effects on serotonin transporter inhibition, showing promising results comparable to known SSRIs (Selective Serotonin Reuptake Inhibitors) .
- Pain Modulation :
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C13H22N2O3 |
| Molecular Weight | 254.32 g/mol |
| CAS Number | 157327-41-8 |
| Antidepressant Activity | Positive (in vivo) |
| Analgesic Activity | Positive (in vivo) |
Q & A
Basic Research Questions
Q. How can 1-BOC-3-[(dimethylamino)methylene]-4-oxopiperidine be synthesized in a laboratory setting?
- Methodology :
- Step 1 : Start with 4-oxopiperidine derivatives. Introduce the BOC (tert-butoxycarbonyl) protecting group via reaction with di-tert-butyl dicarbonate under basic conditions (e.g., DMAP, THF) to shield the amine during subsequent reactions .
- Step 2 : Introduce the dimethylamino methylene group via condensation with dimethylformamide dimethyl acetal (DMF-DMA) or similar reagents, typically under reflux in anhydrous solvents like toluene or dichloromethane .
- Step 3 : Purify intermediates using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and confirm structures via NMR and mass spectrometry .
- Key Considerations : Monitor reaction progress using TLC and optimize stoichiometry to avoid overfunctionalization.
Q. What spectroscopic methods are effective for characterizing this compound?
- Methodology :
- NMR Analysis :
- ¹H NMR : Identify the BOC group (singlet at ~1.4 ppm for tert-butyl) and the dimethylamino methylene moiety (resonances at ~2.2–3.0 ppm). The 4-oxo group deshields adjacent protons, producing distinct splitting patterns .
- ¹³C NMR : Confirm the ketone (C=O at ~205–210 ppm) and BOC carbonyl (~155–160 ppm) .
- IR Spectroscopy : Detect C=O stretches (~1700 cm⁻¹) and N-H stretches (if deprotected) .
- Mass Spectrometry (HRMS) : Use ESI or EI-MS to verify molecular ion peaks and fragmentation patterns .
Q. What safety precautions are necessary when handling this compound?
- Protocols :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust/aerosols .
- Storage : Store in a cool, dry place away from incompatible reagents (e.g., strong acids/bases). Use amber glass vials to prevent photodegradation .
- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose of waste following hazardous chemical protocols .
Advanced Research Questions
Q. How does the dimethylamino methylene group influence the reactivity of the 4-oxopiperidine core in nucleophilic reactions?
- Mechanistic Insights :
- The dimethylamino group acts as an electron donor, increasing electron density at the methylene carbon, which enhances susceptibility to electrophilic attack.
- Steric hindrance from the dimethyl group may slow reactions at the 3-position, directing reactivity toward the 4-oxo group or other sites .
- Experimental Validation :
- Perform kinetic studies using NMR to track reaction intermediates. Compare rates with/without the dimethylamino substituent .
Q. What strategies can resolve contradictions in reaction yields reported in literature for derivatives of this compound?
- Troubleshooting Framework :
- Variable Control : Replicate reported conditions while strictly controlling solvent purity, temperature, and catalyst batch (e.g., Pd/C vs. Raney Ni) .
- Analytical Rigor : Use HPLC or GC-MS to quantify side products (e.g., over-BOC-protected byproducts) that may reduce yields .
- Computational Modeling : Apply DFT calculations to identify energy barriers in key steps (e.g., BOC deprotection) that may vary under different conditions .
Q. Can computational chemistry predict the stability of this compound under varying pH or thermal conditions?
- Methodology :
- Molecular Dynamics (MD) Simulations : Model degradation pathways (e.g., BOC cleavage in acidic conditions) using software like Gaussian or GROMACS .
- pKa Prediction : Use tools like MarvinSketch to estimate protonation states of the dimethylamino group, informing solubility and reactivity .
Q. What role does this compound serve in multicomponent reactions (MCRs) for synthesizing nitrogen-containing heterocycles?
- Applications :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
